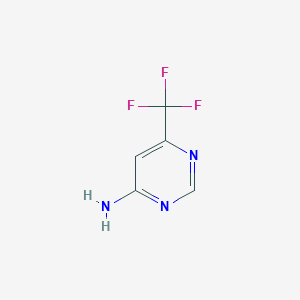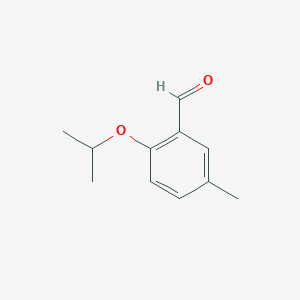
5-メチル-1H-インダゾール-3-カルバルデヒド
説明
5-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methyl group at the 5-position and an aldehyde group at the 3-position makes this compound a valuable intermediate in the synthesis of various biologically active molecules.
科学的研究の応用
5-Methyl-1H-indazole-3-carbaldehyde has several applications in scientific research:
作用機序
Target of Action
5-Methyl-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be precursors for the synthesis of biologically active molecules .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Indole derivatives are known to participate in multicomponent reactions (mcrs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions can affect various biochemical pathways and have downstream effects on the synthesis of complex molecules .
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
生化学分析
Biochemical Properties
5-Methyl-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor in the synthesis of biologically active molecules, including kinase inhibitors . The compound’s aldehyde group allows it to undergo various chemical reactions, such as condensation and reduction, which are crucial in the formation of complex bioactive structures .
Cellular Effects
The effects of 5-Methyl-1H-indazole-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives, including 5-Methyl-1H-indazole-3-carbaldehyde, exhibit anti-inflammatory, antimicrobial, and anticancer activities . These effects are mediated through interactions with specific cellular targets, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-Methyl-1H-indazole-3-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indazole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that indazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to 5-Methyl-1H-indazole-3-carbaldehyde has been associated with sustained alterations in cellular behavior and function.
Dosage Effects in Animal Models
The effects of 5-Methyl-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases, leading to potential harm to the organism . Therefore, careful dosage optimization is crucial in experimental and therapeutic applications.
Metabolic Pathways
5-Methyl-1H-indazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules. For instance, the compound can undergo oxidation to form indazole-3-carboxylic acid, which is a key intermediate in the synthesis of other biologically active compounds . These metabolic transformations are essential for the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 5-Methyl-1H-indazole-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Methyl-1H-indazole-3-carbaldehyde is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. For example, targeting the compound to the nucleus may enhance its effects on gene expression and cellular regulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indazoles . For 5-methyl-1H-indazole-3-carbaldehyde, the starting materials would include a methyl-substituted hydrazine and an appropriate aldehyde.
Industrial Production Methods: Industrial production of 5-methyl-1H-indazole-3-carbaldehyde may involve optimized versions of laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions would be carefully controlled to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions: 5-Methyl-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 5-position can participate in electrophilic substitution reactions, allowing for further functionalization of the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-Methyl-1H-indazole-3-carboxylic acid.
Reduction: 5-Methyl-1H-indazole-3-methanol.
Substitution: Various 5-substituted indazole derivatives depending on the electrophile used.
類似化合物との比較
1H-Indazole-3-carbaldehyde: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Bromo-1H-indazole-3-carbaldehyde: The presence of a bromine atom instead of a methyl group can significantly alter its chemical properties and biological activity.
5-Methyl-1H-indazole-3-carboxylic acid:
Uniqueness: The presence of both a methyl group at the 5-position and an aldehyde group at the 3-position makes 5-methyl-1H-indazole-3-carbaldehyde a unique intermediate for the synthesis of various functionalized indazole derivatives. Its specific substitution pattern allows for targeted modifications and the development of compounds with desired biological activities .
特性
IUPAC Name |
5-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANNNIQPHXCXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625973 | |
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518987-35-4 | |
| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)



![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)


